molecular formula C16H14BrNO2S B3273298 3-(Bromomethyl)-1-tosyl-1H-indole CAS No. 58550-81-5

3-(Bromomethyl)-1-tosyl-1H-indole

Cat. No.: B3273298
CAS No.: 58550-81-5
M. Wt: 364.3 g/mol
InChI Key: PRTHPGGIUDTFIG-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-tosyl-1H-indole is a useful research compound. Its molecular formula is C16H14BrNO2S and its molecular weight is 364.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-1-(4-methylphenyl)sulfonylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2S/c1-12-6-8-14(9-7-12)21(19,20)18-11-13(10-17)15-4-2-3-5-16(15)18/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTHPGGIUDTFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of the Indole Scaffold

The indole (B1671886) nucleus is a ubiquitous and vital heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities. nih.govbohrium.comijpsr.comnih.govresearchgate.net This privileged structure is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical trial candidates targeting a wide spectrum of diseases. ijpsr.comresearchgate.net The indole ring system is present in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a multitude of secondary metabolites. nih.gov Its presence in neurotransmitters like serotonin (B10506) highlights its fundamental role in biological processes. nih.gov

The therapeutic applications of indole derivatives are extensive and continue to expand. They are integral to the development of anticancer agents, such as vincristine (B1662923) and vinblastine, which function as tubulin polymerization inhibitors. nih.gov Furthermore, indole-based compounds have demonstrated efficacy as antihypertensives, antidepressants, antivirals, and agents for treating migraines. nih.govresearchgate.net The chemical reactivity of the indole ring allows for extensive modification, enabling the synthesis of diverse libraries of compounds for drug discovery. nih.gov

Strategic Functionalization: the Role of Halogen and Sulfonyl Groups

The strategic placement of functional groups on the indole (B1671886) scaffold is a key strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of the resulting molecules. The introduction of halogen atoms, such as bromine, can significantly enhance the therapeutic potential of indole derivatives. nih.gov For instance, bromination has been shown to improve in vitro blood-brain barrier permeability, suggesting better delivery to the central nervous system. nih.gov

The tosyl (p-toluenesulfonyl) group serves a dual purpose in indole chemistry. Primarily, it acts as a robust protecting group for the indole nitrogen. The N-H bond of the indole ring is acidic and can interfere with various chemical transformations. sciencemadness.org Deprotonation of the indole nitrogen followed by reaction with tosyl chloride affords the N-tosylated indole, which is stable under many reaction conditions. sciencemadness.org This protection strategy is crucial for achieving regioselective functionalization at other positions of the indole ring. nih.gov The tosyl group can be readily removed under mild basic conditions, for example, using cesium carbonate in a mixed solvent system. researchgate.net

Beyond its protective role, the tosyl group can also act as an activating group, influencing the reactivity of the indole ring system. nih.gov N-tosyl indoles have been utilized in the synthesis of various biologically active alkaloids and their analogues. nih.gov

A Versatile Synthon: 3 Bromomethyl 1 Tosyl 1h Indole

N-Tosylation Strategies for Indole Derivatives

The introduction of a tosyl group onto the indole nitrogen is a crucial step that modulates the reactivity of the indole ring. The electron-withdrawing nature of the tosyl group decreases the nucleophilicity of the C3 position, which can be advantageous for controlling regioselectivity in subsequent reactions. beilstein-journals.org Furthermore, it serves as a robust protecting group that can be removed under specific conditions. researchgate.netnih.govacs.org

The N-tosylation of indole is commonly achieved via a nucleophilic substitution reaction. In this approach, the indole nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride (TsCl). The reaction is typically performed in the presence of a base, which deprotonates the indole N-H, thereby increasing its nucleophilicity.

Common bases and solvent systems for this transformation include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.gov The reaction of an alcohol with tosyl chloride can convert the poor -OH leaving group into a para-toluenesulfonate anion, which is a very weak base and an excellent leaving group. libretexts.org This principle is applied in various synthetic contexts. libretexts.orgrsc.org The choice of base and solvent can be critical to the success of the reaction, influencing both the reaction rate and the yield of the desired N-tosylated product.

Table 1: Conditions for N-Tosylation of Indole Derivatives via Nucleophilic Substitution
Starting MaterialReagentsBaseSolventYieldReference
IndoleTosyl ChlorideSodium HydrideTHF / i-PrOH- nih.gov
1-HydroxyyohimbineTosyl ChlorideTriethylamineChloroform19% core.ac.ukresearchgate.net
Indole-3-carboxaldehydeTosyl Chloride--- lookchem.com
2-TrifluoromethylindoleTosyl ChlorideSodium HydrideDMFHigh nih.gov

Table data synthesized from multiple sources.

Phase-transfer catalysis (PTC) offers a powerful and efficient alternative for the N-tosylation of indoles, particularly in large-scale preparations. researchgate.netnih.govresearchgate.net This methodology is advantageous as it allows for the reaction to occur between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (NBu4HSO4), facilitates the transfer of the deprotonated indole anion from the aqueous or solid phase to the organic phase where the tosyl chloride is dissolved. researchgate.net

This technique often employs milder reaction conditions, avoids the need for strong and hazardous bases like sodium hydride, and can lead to higher yields and easier work-up procedures. researchgate.netphasetransfercatalysis.com For instance, the N-tosylation of 3-methylindole (B30407) ketones has been effectively achieved using a two-phase system with NBu4HSO4 as the catalyst. researchgate.net The efficiency of PTC in N-alkylation reactions is well-established, although the high affinity of the tosylate anion for the catalyst can sometimes act as a poison. phasetransfercatalysis.com However, when the competing nucleophile is a sufficiently organophilic N-anion, the reaction proceeds efficiently. phasetransfercatalysis.com

Selective Bromination at the C3-Methyl Position

Following the successful N-tosylation, the next critical step is the selective bromination of the methyl group at the C3 position to yield the target compound.

The most common and effective method for the bromination of the C3-methyl group is a free-radical bromination using N-Bromosuccinimide (NBS). numberanalytics.comwikipedia.org This reaction, often referred to as the Wohl-Ziegler reaction, is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and/or by irradiation with light. wikipedia.org

The reaction proceeds by refluxing a solution of the N-tosylated 3-methylindole and NBS in a non-polar solvent, most commonly carbon tetrachloride (CCl4). clockss.org The initiator promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical (Br•). This radical then abstracts a hydrogen atom from the benzylic methyl group at the C3 position, forming a stable benzylic radical. This radical subsequently reacts with a molecule of NBS or Br2 (present in low concentration) to form the desired 3-(bromomethyl) product and a new bromine radical, thus propagating the radical chain reaction. wikipedia.orgclockss.org This method has been shown to achieve high selectivity for the terminal methyl group. researchgate.net

Table 2: Conditions for NBS-Mediated Bromination of 3-Methyl-1-tosyl-1H-indole
Starting MaterialReagentsInitiatorSolventYieldReference
1-Tosyl-3-methylindoleNBSBenzoyl PeroxideCCl4High researchgate.netclockss.org
Substituted 3-methylindolesNBS--- nih.gov
1-ArylsulfonylskatoleNBS-CCl4 (reflux)- clockss.org

Table data synthesized from multiple sources.

The regioselectivity of the bromination of the indole ring system is a complex issue influenced by both the reaction conditions and the nature of the substituents on the indole nucleus. nih.gov Electrophilic bromination of indoles typically occurs at the electron-rich C3 position. However, if the C3 position is already substituted, electrophilic attack may occur at the C2 position or on the benzene (B151609) ring. nih.govacs.orgnih.gov

The protection of the indole nitrogen with an electron-withdrawing group like tosyl is crucial for directing the bromination to the exocyclic methyl group. The tosyl group deactivates the indole ring towards electrophilic attack, thereby favoring the free-radical pathway on the side chain when radical conditions (NBS, initiator, non-polar solvent) are employed. clockss.orgnih.gov In contrast, using NBS under different conditions (e.g., polar solvents) can lead to electrophilic bromination on the indole ring itself. nih.govscite.ai Therefore, careful control of reaction parameters is essential to ensure the desired regiochemical outcome. For instance, studies have shown that the N(1) protecting group plays a significant role in controlling whether bromination occurs at the C(3) alkyl group or the C(2) position. nih.gov

To improve efficiency and reduce waste, one-pot procedures that combine the N-tosylation and subsequent bromination steps without isolating the intermediate have been developed. nih.govacs.orgrsc.orgresearchgate.net An efficient method reported involves a two-phase N-tosylation reaction catalyzed by a phase-transfer catalyst, followed by an NBS bromination of the terminal methyl group, which proceeds with high selectivity and yield. researchgate.net

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The primary mode of reactivity for this compound involves the nucleophilic substitution of the bromide ion. The tosyl group on the indole nitrogen acts as an electron-withdrawing group, which enhances the electrophilicity of the benzylic carbon, making it susceptible to attack by a wide range of nucleophiles.

Carbon-Carbon Bond Formation via Alkylation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as an effective alkylating agent for various carbon nucleophiles.

One-pot oxidative carbon-carbon bond formation has been demonstrated with 3-benzylic and 3-allylic indoles. nii.ac.jp For instance, the reaction of 3-benzylindole with N-tert-butylbenzenesulfinimidoyl chloride generates a reactive indolenine intermediate that can be trapped by carbon nucleophiles like ethyl cyanoacetate (B8463686) at temperatures as low as -78°C to afford the corresponding adduct in high yield. nii.ac.jp While this specific example does not use this compound directly, it highlights a general strategy for C-C bond formation at the 3-position of indoles.

Another relevant transformation involves the reaction of 3-(tosylmethyl)indole, a related compound, with various electrophiles in the presence of a base like sodium hydride. The resulting sulfonyl indoles can then undergo elimination and subsequent nucleophilic addition of active methylene (B1212753) compounds to yield 3-substituted indole derivatives. rsc.org This underscores the utility of the tosyl group in facilitating the formation of a reactive intermediate amenable to C-C bond formation. rsc.org

Furthermore, the direct C2-alkylation of 3-alkylindoles with unactivated alkenes has been achieved using a catalytic amount of hydroiodic acid (HI). nih.govfrontiersin.org Although this reaction does not directly involve this compound, it showcases a method for introducing alkyl groups to the indole core.

Table 1: Examples of Carbon-Carbon Bond Formation Reactions
Reactant 1Reactant 2Catalyst/ReagentProductYieldReference
3-BenzylindoleEthyl cyanoacetaten-BuLi, N-tert-butylbenzenesulfinimidoyl chlorideEthyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate81% nii.ac.jp
3-(Tosylmethyl)indoleActive methylene compoundsNaH, then base3-Substituted indole derivatives63-84% rsc.org
3-Methylindole1,1-DiphenyletheneHI2-(1,1-Diphenylethyl)-3-methyl-1H-indoleUp to 87% nih.govfrontiersin.org

Carbon-Heteroatom Bond Formation (e.g., with Nitrogen, Oxygen, Sulfur Nucleophiles)

The electrophilic nature of the bromomethyl group in this compound makes it a prime substrate for reactions with various heteroatom nucleophiles, leading to the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.govresearchgate.netwiley.com

A general method for the synthesis of 1,2-disubstituted-3-tosyl indoles involves the nucleophilic substitution of a bromide with sodium p-tolylsulfinate, followed by cyclization. acs.orgacs.org This demonstrates the reactivity of a benzylic bromide in forming a C-S bond.

In a different context, the synthesis of schweinfurthin analogues involved the protection of an indole nitrogen with a tosyl group. nih.gov During a subsequent Horner-Wadsworth-Emmons reaction, an unexpected transfer of the tosyl group to an unprotected alcohol was observed, highlighting the lability of the N-tosyl group and its potential to participate in C-O bond formation under certain conditions. nih.gov

The formation of C-N bonds is also a common transformation. For instance, the reaction of 1-hydroxyindoles with indole in formic acid leads to the formation of 1-(indol-3-yl)indoles through a proposed SN2-type reaction on the indole nitrogen. clockss.org While not a direct reaction of the bromomethyl group, it illustrates a pathway for C-N bond formation involving the indole nucleus.

Table 2: Examples of Carbon-Heteroatom Bond Formation Reactions
Reactant 1NucleophileProduct TypeReference
N-(2-(bromomethyl)phenyl)-N-phenylbenzamideSodium p-tolylsulfinateC-S bond formation acs.orgacs.org
N-Tosyl indole with pendant alcoholIntramolecularC-O bond formation (tosyl transfer) nih.gov
1-HydroxyindolesIndoleC-N bond formation clockss.org

Indole Ring Reactivity Under Various Conditions

The indole ring itself is a reactive aromatic system, and its reactivity is significantly modulated by the presence of the N-tosyl group.

Electrophilic Aromatic Substitution (EAS) Potential and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, including indoles. wikipedia.org The indole nucleus is electron-rich and generally undergoes electrophilic attack at the C3 position. However, with the C3 position substituted in this compound, electrophilic attack would be directed to other positions on the indole ring.

The N-tosyl group is strongly electron-withdrawing, which deactivates the indole ring towards electrophilic aromatic substitution compared to an unprotected indole. This deactivation makes EAS reactions on the N-tosyl indole nucleus more challenging. Despite this, EAS reactions can still occur, often requiring harsher conditions or more reactive electrophiles. The regioselectivity of such reactions would be influenced by the directing effects of the tosyl group and the existing substituent at the C3 position.

Studies on related N-sulfonyl indoles have shown that electrophilic substitution can occur. For example, the use of montmorillonite (B579905) clay K-10 as a catalyst for the reaction of indole with ketones generally stops at the diindolylmethane stage, indicating a controlled electrophilic substitution at the C3 position. niscpr.res.in In the case of this compound, electrophilic attack would likely occur at the C2, C4, C5, C6, or C7 positions, with the precise location depending on the specific electrophile and reaction conditions.

Reactions Involving the Tosyl Protecting Group and its Influence on Reactivity

The tosyl group at the N1 position serves multiple purposes. It protects the N-H proton, enhances the acidity of protons at the C3-methyl group (in the precursor to this compound), and influences the regioselectivity of reactions.

The electron-withdrawing nature of the tosyl group deactivates the indole ring, making it less susceptible to oxidation and some electrophilic reactions. acs.org However, it also facilitates nucleophilic attack at the bromomethyl group, as previously discussed.

Deprotection of the N-tosyl group is a common transformation and can be achieved under various conditions. A mild method for N-detosylation of indoles utilizes cesium carbonate in a mixture of THF and methanol. researchgate.net The ease of this deprotection is influenced by other substituents on the indole ring; electron-withdrawing groups facilitate the reaction, while electron-donating groups can slow it down. researchgate.net

The tosyl group can also participate in unexpected reactions. For instance, an intramolecular transfer of the tosyl group from the indole nitrogen to a hydroxyl group has been observed, leading to the formation of a tosylate ester. nih.gov

Oxidation Reactions of the Indole Nucleus

The oxidation of indoles can lead to a variety of valuable products, such as oxindoles. researchgate.net The presence of the electron-withdrawing N-tosyl group generally makes the indole nucleus more resistant to oxidation compared to N-unprotected indoles. nih.govspringernature.com

However, oxidation can still be achieved using appropriate reagents. For example, halide-catalyzed oxidation using oxone as the terminal oxidant has been reported as a green method for the oxidation of indoles to 2-oxindoles. nih.govspringernature.com While specific examples for this compound are not detailed, the general principle suggests that under the right conditions, the indole nucleus of this compound could be oxidized, likely at the C2 position to form the corresponding oxindole (B195798) derivative.

Applications in the Construction of Complex Organic Architectures

Synthesis of Functionalized Indole (B1671886) Derivatives

3-(Bromomethyl)-1-tosyl-1H-indole is a key intermediate for introducing functional groups at the C3 position of the indole nucleus. The bromo-methyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the straightforward synthesis of various 3-substituted indole derivatives.

For instance, it can be used in the synthesis of 1,2-disubstituted-3-tosylindoles. nih.govacs.orgacs.org A one-pot, two-step procedure has been developed for this purpose, involving the nucleophilic substitution of the bromide with sodium p-tolylsulfinate, followed by cyclization induced by a base like DBN (1,5-Diazabicyclo[4.3.0]non-5-ene). nih.govacs.orgacs.org This method is notable for its operational simplicity and avoidance of transition metals, providing good yields of variably substituted indoles. nih.govacs.org

Furthermore, this compound facilitates the introduction of various other functionalities. For example, reaction with potassium cyanide can yield 3-cyanoindole (B1215734) derivatives. nih.govacs.orgacs.org The versatility of this precursor is highlighted by its ability to react with a broad spectrum of nucleophiles, leading to a diverse library of functionalized indoles that are important for medicinal chemistry research. nih.govacs.org

Here is a table summarizing some of the functionalized indole derivatives synthesized from this compound:

Starting MaterialReagentProductYield
N-(2-(bromomethyl)phenyl)-N-phenylbenzamidep-TolSO2Na, DBN1,2-diphenyl-3-tosyl indoleHigh
N-(2-(bromomethyl)phenyl)-N-arylbenzamidesKCN, DBN1,2-diaryl-3-cyano indolesHigh

Annulation and Spirocyclization Reactions

The reactivity of this compound extends to its use in annulation and spirocyclization reactions, which are powerful strategies for building complex, multi-cyclic systems. These reactions often proceed through the formation of a reactive intermediate, such as an alkylideneindolenine, which can then undergo intramolecular or intermolecular cyclization. nih.gov

Annulation reactions involving this compound can lead to the formation of fused heterocyclic systems. For example, it can participate in [3+2] annulation reactions with various partners to construct five-membered rings fused to the indole core. chim.it These types of reactions are valuable for creating novel heterocyclic scaffolds that may possess interesting biological activities.

Spirocyclization reactions are another important application. In these reactions, a new ring is formed that shares a single atom (the spiro atom) with the original indole ring. This creates a three-dimensional architecture that is often found in natural products and is of great interest in medicinal chemistry. For example, 3-(1-tosylalkyl)indoles, which can be derived from this compound, have been used in reactions with oxindoles to synthesize 3,3'-disubstituted oxindoles, which can be precursors to spirooxindole alkaloids. nih.gov

Precursor to Polysubstituted Indole Systems

This compound is a valuable precursor for the synthesis of polysubstituted indole systems. The initial functionalization at the C3-position can be followed by further modifications at other positions of the indole ring, such as C2, N1, and the benzene (B151609) portion of the indole.

A significant application is in the synthesis of 1,2,3-trisubstituted indoles. After the introduction of a substituent at the C3-position via nucleophilic substitution, further reactions can be carried out. For example, a one-pot method has been developed for the synthesis of 1,2-disubstituted-3-tosyl and 3-cyano indoles starting from N-(o-tolyl)benzamides, where a bromomethyl intermediate is formed in situ. nih.govacs.orgacs.org This methodology allows for the introduction of a wide variety of substituents at the C1 and C2 positions. nih.govacs.orgacs.org

Moreover, the tosyl group at the N1 position can be removed under certain conditions, allowing for further functionalization at this position or for the synthesis of N-unsubstituted indoles. The ability to sequentially and selectively introduce substituents at multiple positions makes this compound a powerful tool for creating complex and highly decorated indole scaffolds. d-nb.info

Utility in the Synthesis of Scaffolds for Chemical Biology Research

The indole scaffold is considered a "privileged structure" in medicinal chemistry and chemical biology due to its prevalence in biologically active natural products and synthetic drugs. nih.govnih.gov this compound serves as a key starting material for the synthesis of diverse indole-based scaffolds for chemical biology research. These scaffolds can be used to develop probes, inhibitors, and other molecular tools to study biological processes.

The functionalized indoles prepared from this precursor have been incorporated into a variety of biologically active molecules. For example, 3-tosyl- and 3-cyano-1,2-disubstituted indoles are important precursors for a range of targets in medicinal chemistry. nih.govacs.org These include inhibitors of enzymes such as CYP11B2 and protein kinases, as well as ligands for receptors like the 5-HT6 receptor. nih.govacs.org

The ability to generate libraries of diverse indole derivatives from a single, readily accessible starting material is a significant advantage in drug discovery and chemical biology. It allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The versatility of this compound makes it an invaluable tool for generating novel chemical entities for high-throughput screening and for the development of targeted therapies. nih.govchimia.ch

Mechanistic and Theoretical Investigations of Reactions Involving 3 Bromomethyl 1 Tosyl 1h Indole

Elucidation of Reaction Mechanisms for Bromination and Substitution Reactions

The synthesis and subsequent reactions of 3-(bromomethyl)-1-tosyl-1H-indole are characterized by distinct mechanistic pathways. The formation of the title compound often proceeds via the bromination of 3-methyl-1-tosyl-1H-indole, while its primary reactivity involves nucleophilic substitution at the bromomethyl carbon.

Bromination Mechanism: The bromination of the methyl group at the C3 position of 1-tosyl-3-methylindole is typically achieved using N-Bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide (BPO) or under photochemical conditions. This reaction proceeds through a free-radical chain mechanism, analogous to benzylic bromination.

Initiation: The reaction is initiated by the homolytic cleavage of the initiator (e.g., BPO) or by UV light to generate radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts or formed during the reaction) or the solvent, producing a bromine radical (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the C3-methyl group of 1-tosyl-3-methylindole. This step is favored because the resulting indolyl-methyl radical is stabilized by resonance with the indole (B1671886) ring. The radical is then quenched by a molecule of NBS or Br₂, forming the this compound product and a new bromine radical, which continues the chain reaction.

Termination: The reaction terminates when two radicals combine.

An efficient method for this transformation involves the NBS bromination of the terminal methyl group of 1-(3-methyl-1-tosyl-1H-indol-2-yl) ketones, which occurs with high selectivity. researchgate.net

Substitution Mechanism: The this compound moiety is an excellent substrate for nucleophilic substitution reactions. The bromine atom is a good leaving group, and the adjacent indole ring stabilizes the transition state, facilitating the displacement of bromide by a wide range of nucleophiles. These reactions can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and reaction conditions.

In a one-pot, two-step synthesis of 1,2-disubstituted-3-tosyl indoles, a nucleophilic substitution occurs first, followed by a base-induced intramolecular cyclization. nih.gov The initial step where a nucleophile displaces a bromide from a benzylic-like position is fundamental to the reactivity of this compound. nih.gov Gas-phase studies on similar halogenations of heterocycles suggest that S(_N)2-type reactions at the bromine atom can be very facile. rsc.org

The general mechanism for electrophilic aromatic substitution, which involves the formation of a positively charged arenium intermediate, is less relevant for the reactions at the bromomethyl group but is a key consideration for reactions on the indole ring itself. acs.orgacs.orgacs.org However, the loss of a proton to reform the aromatic ring in electrophilic substitution is a highly favorable step due to the energetic advantage of restoring aromaticity. acs.org

Role of the Tosyl Group in Directing Reactivity and Selectivity

The N-tosyl (p-toluenesulfonyl) group is not merely a protecting group for the indole nitrogen; it plays a crucial electronic and steric role in modulating the reactivity and selectivity of the entire molecule.

Electronic Effects: The tosyl group is strongly electron-withdrawing, which significantly influences the electronic properties of the indole ring.

Deactivation of the Indole Ring: By withdrawing electron density from the nitrogen atom, the tosyl group reduces the nucleophilicity of the indole ring, particularly at the C3 position. This deactivation makes the indole core less susceptible to electrophilic attack compared to N-unprotected or N-alkyl indoles. However, this electronic pull is essential for certain transformations; for instance, some cycloaddition reactions require the presence of an electron-withdrawing group on the indole nitrogen to proceed effectively. acs.org

Acidity of N-H and C-H Bonds: In related systems, the acidity of protons on atoms adjacent to the tosyl-bearing nitrogen is increased. nih.gov While the N-H proton is absent in 1-tosyl-1H-indole, the tosyl group's electron-withdrawing nature acidifies the C-H protons of the C3-methyl group, facilitating their abstraction during radical bromination.

Enhanced Inhibitory Potential: In studies on related N-tosyl indole thiosemicarbazones, the presence of the tosyl group at the N-position led to appreciably enhanced tyrosinase inhibition potential compared to analogues without N-substitution. nih.gov This highlights the crucial function of the N-tosyl group in modulating the biological activity of indole scaffolds. nih.gov

Steric Effects: The bulky tosyl group can sterically hinder approaches to the nitrogen atom and the adjacent C2 and C7 positions of the indole ring, directing reactants to other sites.

Role as a Leaving Group: In some reaction contexts, the tosyl group itself can act as a leaving group. Studies on the tosylation of hydroxyl-terminated polymers have shown that the tosylate group can be subsequently displaced by nucleophiles like chloride ions formed during the reaction. nih.gov This reactivity, while not the primary role in this specific compound, is a known characteristic of tosylates. nih.gov

A comparative study on the formation of 3-cyano and 3-tosyl indoles highlighted the differences in the electron-withdrawing strength between the cyano and tosyl groups, with the cyano group being more electron-withdrawing. nih.gov This difference influences the base requirements for cyclization reactions, underscoring the tosyl group's specific electronic contribution. nih.gov

Electrochemical Approaches to Indole Functionalization

Electrochemical synthesis has emerged as a green and sustainable alternative to traditional organic methods, utilizing traceless electrons as redox agents and avoiding stoichiometric oxidants or reductants. researchgate.net This approach has been applied to the synthesis and functionalization of indole derivatives, offering novel reaction pathways.

The electrochemical oxidation of 3-substituted indoles can lead to the formation of 2-oxindoles. rsc.org Cyclic voltammetry studies indicate that such reactions can proceed through the electrochemical generation of a halogenating species (e.g., Br₂) which then reacts with the indole. rsc.org For N-protected indoles, direct oxidative dearomatization can be achieved electrochemically, leading to 2,3-difunctionalized indolines under mild, oxidant-free conditions. acs.org The mechanism is believed to involve the oxidation of the indole to a radical cation intermediate. acs.org

Key electrochemical strategies for indole functionalization include:

Electrooxidative Synthesis: C-H/N-H functionalization can be achieved electrochemically to synthesize highly functionalized indoles and azaindoles without the need for noble metals or external oxidants. nih.gov This can involve the coupling of arylamines with tethered alkynes. nih.gov

Electroreductive Synthesis: Aryl radicals can be generated via the electrochemical reduction of aryl halides or diazonium salts, which then cyclize to form indoline (B122111) structures. researchgate.net

Divergent Synthesis: The substitution pattern on the final indole product can be controlled by tuning the electrochemical strategy. The acidity (pKa) of N-protecting groups on aniline (B41778) precursors can govern the chemoselectivity, allowing for the selective formation of C3-substituted or unsubstituted indoles. nih.gov Mechanistic studies, including cyclic voltammetry, have shown that proton-coupled electron transfer (PCET) events are crucial in these transformations. nih.gov

Below is a table summarizing various electrochemical approaches to indole modification.

MethodPrecursor TypeProduct TypeKey Mechanistic FeatureRef
Oxidative DearomatizationN-Protected Indoles2,3-Dialkoxy/Diazido IndolinesFormation of indole radical cation acs.org
C-H/N-H Functionalization(Hetero)arylamines with AlkynesHighly Functionalized (Aza)indolesNoble-metal and oxidant-free coupling nih.gov
Dehydrogenative Cyclization2-Vinylanilides3-Substituted IndolesUse of an organic redox catalyst acs.org
Umpolung C-H Functionalization3-Substituted Oxindoles3,3-Disubstituted OxindolesOxindole (B195798) fragment acts as an electrophile acs.org

While direct electrochemical studies on this compound are not extensively reported, these examples demonstrate a powerful and versatile toolkit for the modification of the N-tosyl indole scaffold under sustainable conditions.

Computational Studies on Reactivity and Electronic Effects

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of molecules like this compound at a molecular level.

DFT studies are widely used to:

Optimize Geometries: Calculate the lowest energy three-dimensional structure of the ground state, transition states, and intermediates.

Analyze Molecular Orbitals: Determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and the energy required for electronic excitation. rsc.orgacs.org

Map Electrostatic Potential (ESP): The ESP distribution reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites of reaction. rsc.org

Perform Natural Bond Orbital (NBO) Analysis: NBO analysis explains intramolecular interactions and charge delocalization within the molecule. rsc.org

In the context of indole chemistry, computational studies have provided key mechanistic insights. For instance, DFT calculations were used alongside kinetic studies to propose that a C-H activation step was facilitated in the dearomatization of N-tosyl indoles. researchgate.net Similarly, DFT and cyclic voltammetry experiments were combined to understand how the pKa of N-protecting groups on aniline derivatives could direct the outcome of electrochemical indole synthesis, revealing the role of water in assisting proton-coupled electron transfer events. nih.gov

The table below shows examples of parameters typically calculated in DFT studies to understand molecular reactivity.

Calculated ParameterInformation ProvidedRelevance to Reactivity
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Higher HOMO energy indicates greater nucleophilicity and susceptibility to oxidation.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Lower LUMO energy indicates greater electrophilicity and susceptibility to reduction.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.A smaller gap generally implies higher reactivity and easier electronic excitation. rsc.orgacs.org
Mulliken/Natural Atomic Charges Distribution of electron density on each atom.Identifies nucleophilic (negative charge) and electrophilic (positive charge) centers. rsc.org
Electrostatic Potential (ESP) Visual map of charge distribution on the molecular surface.Predicts sites for electrophilic and nucleophilic attack. rsc.org

These computational approaches allow for a detailed rationalization of the experimental observations concerning the reactivity of this compound, including the activating effect of the bromomethyl group and the electronic influence of the N-tosyl substituent.

Derivatives and Analogues of 3 Bromomethyl 1 Tosyl 1h Indole

Modification of the Bromomethyl Group for Diverse Functionalization

The bromomethyl group at the C3 position of the indole (B1671886) ring is a key handle for introducing various functionalities through nucleophilic substitution reactions. The bromine atom is a good leaving group, facilitating the attack by a wide range of nucleophiles.

One common modification involves the displacement of the bromide with other heteroatom-containing groups. For instance, reaction with sodium p-tolylsulfinate can replace the bromine with a tosyl group, yielding a 3-(tosylmethyl)indole derivative. nih.govacs.orgacs.org Similarly, treatment with potassium cyanide introduces a cyano group, forming 3-(cyanomethyl)-1-tosyl-1H-indole. nih.govacs.orgacs.org This cyano derivative can be a precursor for other functional groups like carboxylic acids or amines. nih.gov

The bromomethyl group can also be converted to an aminomethyl group, which is a common structural motif in biologically active indole compounds. researchgate.net This can be achieved through various methods, such as the Gabriel synthesis or by direct reaction with ammonia (B1221849) or amines, although the latter may lead to over-alkylation. A more controlled approach involves the use of azide (B81097) nucleophiles followed by reduction. For example, 3-(azidomethyl)-1-tosyl-1H-indole can be synthesized and subsequently reduced to the corresponding 3-(aminomethyl) derivative. prepchem.com

The following table summarizes some of the functional group transformations at the C3-bromomethyl position:

Starting MaterialReagentProductReference
3-(Bromomethyl)-1-tosyl-1H-indoleSodium p-tolylsulfinate (p-TolSO₂Na)3-(Tosylmethyl)-1-tosyl-1H-indole nih.govacs.orgacs.org
This compoundPotassium cyanide (KCN)3-(Cyanomethyl)-1-tosyl-1H-indole nih.govacs.org
This compoundSodium azide (NaN₃) followed by reduction3-(Aminomethyl)-1-tosyl-1H-indole prepchem.com
This compoundα-Amino acids methyl ester2,3-Dihydropyrazino[1,2-a]indol-4(1H)-ones nih.gov

Variations in N-Protecting Groups and Their Impact on Reactivity

Other protecting groups can be employed, and their choice can modulate the reactivity. For example, the tert-butoxycarbonyl (Boc) group is a commonly used protecting group for indoles. sigmaaldrich.com N-Boc-3-(bromomethyl)indole is commercially available and used in various synthetic applications. The Boc group is less electron-withdrawing than the tosyl group, which can lead to different reactivity patterns.

Other N-protecting groups include benzyl (B1604629) (Bn) and various silyl (B83357) groups like tert-butyldimethylsilyl (TBDMS). nih.govorgsyn.org The benzyl group is relatively stable and can be removed by hydrogenolysis. Silyl protecting groups are particularly useful for directing metallation reactions. orgsyn.org The choice of the N-protecting group can also influence the regioselectivity of further substitutions on the indole ring. core.ac.uk

The table below compares different N-protecting groups for 3-(bromomethyl)indole:

N-Protecting GroupCompound NameKey FeaturesReference
Tosyl (Ts)This compoundStrong electron-withdrawing, stable lookchem.comachemblock.comsigmaaldrich.com
tert-Butoxycarbonyl (Boc)N-Boc-3-(bromomethyl)indoleLess electron-withdrawing, easily removed with acid sigmaaldrich.com
Benzyl (Bn)1-Benzyl-3-(bromomethyl)indoleStable, removed by hydrogenolysis nih.gov
tert-Butyldimethylsilyl (TBDMS)1-(tert-Butyldimethylsilyl)-3-(bromomethyl)indoleDirects metallation, removed with fluoride (B91410) ions orgsyn.org

Synthesis and Reactivity of Other Brominated Indole Derivatives

Besides bromination at the C3-methyl group, the indole nucleus can be brominated at various other positions, leading to a range of brominated indole derivatives with distinct reactivity.

5-Bromoindoles: 5-Bromoindole derivatives are common intermediates in the synthesis of biologically active compounds. researchgate.netprepchem.comresearchgate.netnih.gov They are typically synthesized by electrophilic bromination of the corresponding indole at the C5 position. researchgate.net The bromine atom at C5 can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to introduce new carbon-carbon bonds. nih.gov

2-Bromoindoles: 2-Bromoindoles are another important class of brominated indoles. sigmaaldrich.com The synthesis of N-Boc-2-bromo-3-methylindole has been reported. sigmaaldrich.com The bromine at the C2 position is also amenable to cross-coupling reactions, allowing for the introduction of various substituents.

Polybrominated Indoles: Depending on the reaction conditions and the substrate, multiple bromination of the indole ring can occur. core.ac.uk For instance, the reaction of indole with excess bromine can lead to 2,3-dibromoindole. core.ac.uk The synthesis of 3,5-dibromo-2-(trifluoromethyl)-1H-indole has also been described. nih.gov These polybrominated indoles offer multiple sites for further functionalization.

The following table presents some examples of other brominated indole derivatives:

Compound NamePosition of BromineSynthetic UtilityReference
5-Bromo-1H-indoleC5Precursor for cross-coupling reactions researchgate.netprepchem.comresearchgate.netnih.gov
N-Boc-2-bromo-3-methylindoleC2Substrate for cross-coupling reactions sigmaaldrich.com
2,3-DibromoindoleC2, C3Differentiated reactivity at C2 and C3 core.ac.uk
3,5-Dibromo-2-(trifluoromethyl)-1H-indoleC3, C5Multiple sites for functionalization nih.gov
5-Bromo-3-(chloromethyl)-2-methyl-1H-indoleC5Building block with two reactive sites nih.gov

Analogues with Different Leaving Groups at the C3-Side Chain

Analogues of this compound with other leaving groups at the C3-side chain have also been synthesized and utilized in organic synthesis. The choice of the leaving group can influence the rate and efficiency of nucleophilic substitution reactions.

3-(Chloromethyl)indoles: 3-(Chloromethyl)indole derivatives are frequently used as alternatives to their bromomethyl counterparts. nih.gov They are generally less reactive than the bromo derivatives, which can be advantageous in certain synthetic strategies requiring milder reaction conditions.

3-(Iodomethyl)indoles: 3-(Iodomethyl)indoles are more reactive than the corresponding bromo and chloro derivatives due to the better leaving group ability of iodide. This enhanced reactivity can be beneficial for reactions with weak nucleophiles.

3-(Sulfonyloxymethyl)indoles: Analogues with sulfonyloxy groups, such as mesyloxy (MsO-) or tosyloxy (TsO-), are also excellent substrates for nucleophilic substitution reactions. These groups are very good leaving groups, often comparable to or even better than iodide.

3-(Acetoxymethyl)indoles: 2-Indolylmethyl acetates can also serve as precursors for nucleophilic substitution. nih.gov Under basic conditions, they can eliminate acetic acid to form a reactive 2-alkylideneindolenine intermediate, which then undergoes a Michael-type addition with nucleophiles. nih.gov

The table below shows analogues of this compound with different leaving groups:

Leaving GroupCompound NameReactivity ComparisonReference
Chloro (Cl)3-(Chloromethyl)-1-tosyl-1H-indoleLess reactive than bromo nih.gov
Iodo (I)3-(Iodomethyl)-1-tosyl-1H-indoleMore reactive than bromo nih.gov
Mesyloxy (OMs)3-(Mesyloxymethyl)-1-tosyl-1H-indoleVery good leaving group, comparable to iodo
Tosyloxy (OTs)3-(Tosyloxymethyl)-1-tosyl-1H-indoleExcellent leaving group nih.gov
Acetoxy (OAc)3-(Acetoxymethyl)-1-tosyl-1H-indoleCan act as a leaving group, often via an intermediate nih.gov

Future Research Directions and Synthetic Innovations

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of 3-substituted indoles often involves multiple steps with harsh reagents. Current research is geared towards developing more streamlined and environmentally benign processes. A significant advancement is the creation of one-pot, two-step procedures that avoid the use of transition metals. acs.org One such method facilitates the synthesis of 1,2-disubstituted-3-tosyl indoles from readily available N-(o-tolyl)benzamides. acs.org This procedure is operationally simple and provides a diverse range of substituted indoles in good yields. acs.org

Another avenue of research focuses on improving efficiency and sustainability by modifying reaction conditions. For instance, the use of water as a solvent and a recyclable catalyst system, such as potassium carbonate and tetrabutylphosphonium (B1682233) bromide (K₂CO₃/n-Bu₄PBr), represents a significant step towards greener chemistry. beilstein-journals.org This system has been successfully employed in the synthesis of halogen-substituted (1H-indol-3-yl)methanol derivatives, offering high yields without the need for column chromatography. beilstein-journals.org

Future efforts will likely concentrate on:

Flow Chemistry: Adapting existing syntheses to continuous flow reactors can enhance safety, improve reproducibility, and allow for easier scaling up of production.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, as demonstrated in the synthesis of novel spiro[pyrrolidine-2,3′-oxindoles]. mdpi.com

Biocatalysis: Employing enzymes for the synthesis and modification of indole (B1671886) derivatives can offer unparalleled selectivity under mild, aqueous conditions, though this area remains largely unexplored for tosylated indoles.

Exploration of Novel Catalytic Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic transformations for indole functionalization is a vibrant area of research. While some efficient methods are metal-free, acs.org transition-metal catalysis continues to offer powerful tools for C-H activation and cross-coupling reactions.

A notable example is the Cp*Rh(III)-catalyzed C-H activation of indoles, which enables a regioselective cascade annulation with alkynediones. rsc.org This process allows for the difunctionalization of the C2 and C3 positions in a single pot, leading to complex structures like tetrahydrocarbazoles. rsc.org Similarly, copper-catalyzed cross-coupling reactions of organometallic reagents with electrophilic derivatives of polyols, such as cyclic sulfate (B86663) esters, showcase the potential for creating C(sp³)-C(sp³) bonds with high chemoselectivity. nih.govfigshare.com

Future research is expected to delve into:

Photoredox Catalysis: This rapidly emerging field uses light to drive chemical reactions under mild conditions, opening new pathways for the functionalization of the indole core and the bromomethyl group.

Dual Catalysis: Combining two different catalytic cycles (e.g., a transition metal catalyst with an organocatalyst or a photoredox catalyst) in one pot can enable transformations that are not possible with a single catalyst.

Base-Catalyzed Innovations: The use of simple bases like sodium hydroxide (B78521) or piperidine (B6355638) continues to be refined for the synthesis of 3-substituted indoles, offering a cost-effective and sustainable catalytic approach. nih.gov Mechanistic studies suggest these catalysts can play multiple roles, facilitating condensation and subsequent transformations. nih.gov

Chemo- and Regioselective Functionalization Strategies

Achieving high levels of chemo- and regioselectivity is a paramount challenge in the synthesis of complex molecules. The 3-(bromomethyl)-1-tosyl-1H-indole scaffold presents multiple reactive sites, making selective functionalization a key research focus.

A powerful strategy for achieving regioselectivity is through intramolecular cyclization. A metal-free approach involves the reaction of o-alkynyl arylamines with diselenides, where the in situ formation of a selenenyl chloride intermediate triggers a regioselective intramolecular cyclization to afford poly-functionalized 3-selenylindoles. nih.gov This method demonstrates excellent functional group tolerance and provides high yields of products like 2-phenyl-3-(phenylselanyl)-1-tosyl-1H-indole. nih.gov

Another important strategy is the use of directing groups. For example, N-carbamoyl groups on the indole nitrogen have been used to direct a Cp*Rh(III) catalyst to selectively activate the C2-H bond for annulation reactions. rsc.org Microwave-assisted [3+2] cycloaddition reactions have also proven effective for the chemo- and regioselective synthesis of complex heterocyclic systems, such as spiro[pyrrolidine-2,3′-oxindoles], from isatins and nitroethenes. mdpi.com

The table below summarizes recent findings in selective functionalization.

Precursor(s)Reagents/CatalystProduct TypeSelectivityReference
o-Alkynyl arylamines, 1,2-diphenyldiselaneNCS3-SelenylindolesRegioselective nih.gov
Indoles, AlkynedionesCp*Rh(III), AgSbF₆TetrahydrocarbazolesRegioselective (C2-H activation) rsc.org
Isatins, α-amino acids, (E)-2-aryl-1-nitroethenesMicrowave IrradiationSpiro[pyrrolidine-2,3′-oxindoles]Chemo- and Regioselective mdpi.com
Cyclic Sulfate Esters, Alkyl Grignard ReagentsCopperFunctionalized AlcoholsChemoselective nih.govfigshare.com

Future work will likely focus on developing removable or traceless directing groups and exploring catalyst-controlled switching of regioselectivity to access a wider array of structural isomers from a common precursor.

Expanding the Scope of Applications in Target-Oriented Synthesis

This compound is a valuable precursor for the synthesis of biologically active molecules and complex natural products. Diversity-oriented synthesis (DOS) is a powerful approach that aims to generate libraries of structurally diverse compounds from a common starting material.

One such strategy employs tosyl-protected tryptamine, which can be controllably converted into three different classes of indole-fused scaffolds: indole-1,2-fused 1,4-benzodiazepines, tetrahydro-β-carbolines, and 2,2′-bis(indolyl)methanes. rsc.org The choice of product is dictated simply by adjusting the hydride donor and the Brønsted acid catalyst, demonstrating a highly efficient and versatile synthetic route. rsc.org

The synthesis of novel fused-ring systems is another critical area. A new route has been developed to create 3,4-dihydro-1H- acs.orglookchem.comoxazino[4,3-a]indoles from ethyl 1H-indole-2-carboxylates and activated glycerol (B35011) carbonate. nih.gov This methodology allows for further functionalization at various positions, creating a diverse library of potentially bioactive compounds. nih.gov The synthesis of trifluoromethyl-substituted (1H-indol-3-yl)methanol derivatives, which have shown promise as anti-HIV inhibitors, further highlights the importance of developing synthetic routes to novel indole structures. beilstein-journals.org

Future research will undoubtedly continue to leverage this compound and related synthons to access:

Novel Heterocyclic Scaffolds: Creating new ring systems fused to the indole core.

Complex Natural Products: Utilizing the indole-3-yl-methyl moiety as a key fragment in the total synthesis of alkaloids and other natural products.

Chemical Probes and Materials: Developing indole derivatives with specific fluorescence or electronic properties for applications in bioimaging and materials science. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-(Bromomethyl)-1-tosyl-1H-indole, and how are reaction conditions optimized?

The compound is typically synthesized via alkylation or cycloaddition reactions. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF mixtures under ambient conditions yields derivatives with moderate to good efficiency (46–25% yields). Key steps include solvent selection (e.g., PEG-400 enhances solubility), catalyst loading (1.3 equiv. CuI), and purification via flash chromatography (70:30 EtOAc:hexane gradient) . Optimization involves adjusting reaction time (12–24 hours), temperature (room temperature to 90°C for solvent removal), and stoichiometry to minimize by-products.

Q. How is this compound characterized spectroscopically?

  • 1H/13C NMR : Peaks for the tosyl group (δ ~7.2–7.8 ppm for aromatic protons) and bromomethyl moiety (δ ~4.5–5.0 ppm) confirm substitution patterns. For example, the methylene group in bromomethyl appears as a triplet (J = 5.8–7.2 Hz) coupled with adjacent protons .
  • HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 397.0653) validate the molecular formula .
  • X-ray crystallography : Structural reports (e.g., C15H12BrNO2S, monoclinic P21/c space group) provide bond angles and torsional data .

Q. What safety precautions are critical when handling this compound?

The bromomethyl group confers acute oral toxicity (LD50 = 350 mg/kg in rats). Use PPE (gloves, N95 masks), avoid inhalation/ingestion, and store in cool, dry conditions. Spills require ethanol-based decontamination to neutralize reactive intermediates .

Advanced Research Questions

Q. How can this compound be used to construct bioactive heterocycles (e.g., imidazoles or triazoles)?

The bromomethyl group acts as an electrophilic site for nucleophilic substitution. For example:

  • Imidazole synthesis : React with 4-bromophenyl imidazoles under Pd catalysis to form tetrasubstituted imidazoles (e.g., C35H24BrClN3, 68% yield) with antiurease/antioxidant activity. Key parameters: anhydrous conditions, 265°C melting point for crystal stability .
  • Triazole derivatives : Click chemistry with azides (e.g., 3-azidoethylindoles) yields 1,2,3-triazoles, monitored via TLC (Rf = 0.22 in EtOAc:hexane) .

Q. How can contradictions in reported reaction yields (e.g., 25% vs. 46%) be resolved?

Yield discrepancies arise from:

  • Catalyst efficiency : Lower CuI loading (<1.3 equiv.) reduces by-product formation but slows kinetics.
  • Solvent polarity : DMF increases reaction rate but complicates purification; switching to acetonitrile improves phase separation .
  • Workup protocols : Precipitation (water addition) vs. column chromatography affects recovery. For example, aqueous workup in led to 25% yield vs. 46% with flash chromatography in .

Q. What challenges arise in crystallographic analysis of derivatives, and how are they addressed?

  • Twinned crystals : Common in brominated indoles due to halogen packing effects. Use SHELXL for twin refinement (HKLF5 format) and high-resolution data (≤1.0 Å) .
  • Thermal motion : Bromine atoms exhibit high displacement parameters. Restraints (ISOR, DELU) in SHELX improve model accuracy .

Q. How to design experiments for studying its role in visible-light-induced photocatalysis?

The tosyl group stabilizes radicals under visible light. Example protocol:

  • Photocatalyst : Use [Ir(ppy)3] (1 mol%) in CH3CN under 450 nm LED.
  • Substrate scope : Test bromomethyl reactivity with alkenes (e.g., styrenes) to form C–C bonds. Monitor via HRMS (e.g., m/z 431.9402 for trifluoro derivatives) .

Methodological Tables

Table 1. Key Synthetic Parameters for CuAAC Reactions

ParameterOptimal RangeImpact on YieldReference
CuI Loading1.3–2.0 equiv.↑ Efficiency
SolventPEG-400:DMF (1:1)↑ Solubility
Reaction Time12–24 hours↓ By-products
PurificationFlash Chromatography↑ Purity

Table 2. Common By-Products and Mitigation Strategies

By-ProductCauseMitigationReference
Dehalogenated indoleOver-reductionUse milder reductants
DimersRadical couplingAdd TEMPO (radical trap)
Tosyl hydrolysisAcidic conditionsNeutral pH buffers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.